molecular formula C20H18N2O3S B2614393 (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate CAS No. 953855-50-0

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate

Cat. No.: B2614393
CAS No.: 953855-50-0
M. Wt: 366.44
InChI Key: KCIQFVGXUZIOLT-VQHVLOKHSA-N
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Description

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester group and the thiophene ring. The key steps in the synthesis include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Ethyl Ester Group: This step involves esterification of the quinoline derivative with ethanol in the presence of a strong acid catalyst.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Heck coupling reaction, where a thiophene derivative is coupled with the quinoline ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiophene derivatives.

Scientific Research Applications

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the thiophene ring can interact with proteins, inhibiting their function. These interactions can lead to cell death, making the compound a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their functional groups.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid have similar thiophene rings but lack the quinoline core.

Uniqueness

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate is unique due to its combination of a quinoline core, an ethyl ester group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-methyl-4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(24)14-6-8-17-16(12-14)18(11-13(2)21-17)22-19(23)9-7-15-5-4-10-26-15/h4-12H,3H2,1-2H3,(H,21,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIQFVGXUZIOLT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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